molecular formula C25H22ClN3O4 B14975464 N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B14975464
M. Wt: 463.9 g/mol
InChI Key: NHPOQFXSDMSKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and an imidazolidinone core. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide stands out due to its imidazolidinone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H22ClN3O4/c1-33-21-9-5-6-17(14-21)16-28-22(15-23(30)27-19-12-10-18(26)11-13-19)24(31)29(25(28)32)20-7-3-2-4-8-20/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

NHPOQFXSDMSKST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.